molecular formula C6H12F3N B13522858 5,5,5-Trifluoro-2-methylpentan-2-amine

5,5,5-Trifluoro-2-methylpentan-2-amine

Cat. No.: B13522858
M. Wt: 155.16 g/mol
InChI Key: SGBXFPDLALERHX-UHFFFAOYSA-N
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Description

5,5,5-Trifluoro-2-methylpentan-2-amine is a fluorinated organic compound with the molecular formula C6H12F3N It is characterized by the presence of three fluorine atoms attached to the terminal carbon of a pentane chain, along with an amine group at the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5,5-Trifluoro-2-methylpentan-2-amine typically involves the introduction of trifluoromethyl groups into a suitable precursor. One common method is the reaction of 2-methylpentan-2-amine with trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include additional purification steps such as distillation or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5,5,5-Trifluoro-2-methylpentan-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amides or nitriles, while reduction can produce various amine derivatives .

Scientific Research Applications

5,5,5-Trifluoro-2-methylpentan-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism by which 5,5,5-Trifluoro-2-methylpentan-2-amine exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 5,5,5-Trifluoro-4-methylpentan-2-amine
  • 5,5,5-Trifluoro-2-methylhexan-2-amine

Uniqueness

5,5,5-Trifluoro-2-methylpentan-2-amine is unique due to its specific trifluoromethyl substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability and reactivity .

Properties

Molecular Formula

C6H12F3N

Molecular Weight

155.16 g/mol

IUPAC Name

5,5,5-trifluoro-2-methylpentan-2-amine

InChI

InChI=1S/C6H12F3N/c1-5(2,10)3-4-6(7,8)9/h3-4,10H2,1-2H3

InChI Key

SGBXFPDLALERHX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCC(F)(F)F)N

Origin of Product

United States

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